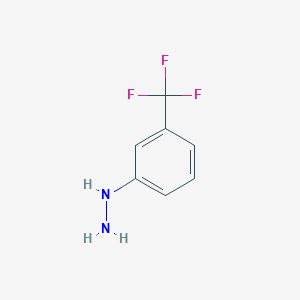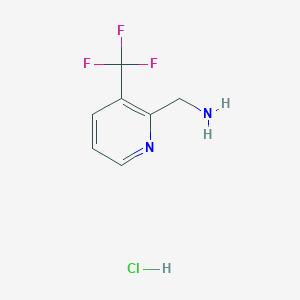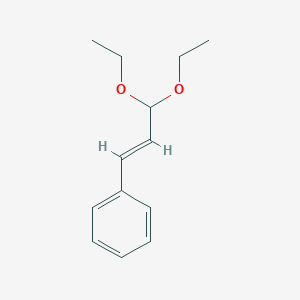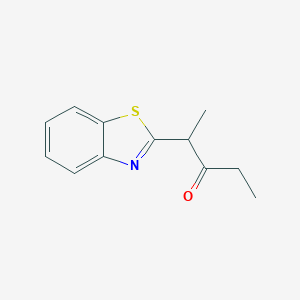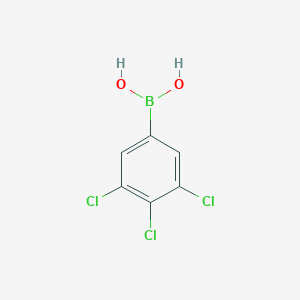
3-Aminophenylboronic acid hydrochloride
描述
3-Aminophenylboronic acid hydrochloride is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .
Synthesis Analysis
This compound is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers . In another synthesis method, the protons are in situ generated by the reaction between the boronic acid group on APBA and 1,2-dihydroxyl on ethylene glycol .Molecular Structure Analysis
The molecular formula of 3-Aminophenylboronic acid hydrochloride is C6H9BClNO2. It has an average mass of 173.405 Da and a monoisotopic mass of 173.041489 Da .Chemical Reactions Analysis
3-Aminophenylboronic acid hydrochloride is used in Suzuki-Miyaura coupling reactions to form C-C bonds by reacting with aryl or vinyl halides . It is also used in other cross-coupling reactions, such as copper-catalyzed coupling reactions, as well as in palladium-free cross-coupling reactions .科学研究应用
Controlled Drug Delivery
3-Aminophenylboronic acid hydrochloride has been utilized in the synthesis of glucose-sensitive self-assembled films for controlled drug delivery. These films exhibit pH- and thermosensitive swelling behaviors and enhance swelling in the presence of saccharides like glucose or fructose. This property is beneficial for self-regulated insulin delivery (Ding et al., 2009).
Glycoprotein and Glycopeptide Recognition
It plays a significant role in the recognition and enrichment of glycoproteins and glycopeptides, which is crucial in proteomics research. A study demonstrated the use of 3-aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of these biomolecules (Li et al., 2018).
Chromatography
In chromatography, 3-aminophenylboronic acid-functionalized stationary phases have been developed for the separation of chito-oligosaccharides and other compounds. This application is particularly significant in analytical chemistry (Zhai et al., 2018).
Capillary Electrophoresis
The polymerization of 3-aminophenylboronic acid has been used in capillary electrophoresis for the selective separation of diastereoisomers and glycoproteins. This application demonstrates its utility in enhancing separation techniques (Bossi et al., 2004).
Nanotechnology in Viral Inhibition
In nanotechnology, carbon nanodots functionalized with 3-aminophenylboronic acid have shown potential in preventing herpes simplex virus type 1 infection. This discovery opens new avenues for therapeutic strategies against viruses (Barras et al., 2016).
Affinity Sensors
3-Aminophenylboronic acid has been used in the development of affinity sensors for bacteria detection. This application demonstrates its potential in biosensing technologies (Wannapob et al., 2010).
Cell Capture and Cancer Research
It has been utilized in the development of a dendrimer-functionalized network polyacrylamide/poly(methyl methacrylate) copolymer for efficient isolation of tumor cells, which is significant in cancer research (Zhang et al., 2016).
Dual Mode Detection in Biomedical Applications
B, N, S-co-doped carbon dots synthesized from 3-aminophenylboronic acid hydrochloride have been used for colorimetric and fluorescent dual mode detection of Fe3+ ions in complex biological fluids and living cells, highlighting its application in biomedical sensing (Liu et al., 2017).
安全和危害
未来方向
3-Aminophenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . This suggests potential future applications in the development of new materials and chemical reactions.
Relevant Papers Several papers have been published on the topic of 3-Aminophenylboronic acid hydrochloride. They cover diverse areas such as the use of boronic acids for sensing and other applications , the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing , and the use of boronic acids as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
属性
IUPAC Name |
(3-aminophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHZZHJIBUPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophenylboronic acid hydrochloride | |
CAS RN |
85006-23-1 | |
| Record name | 3-Aminophenylboronic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85006-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



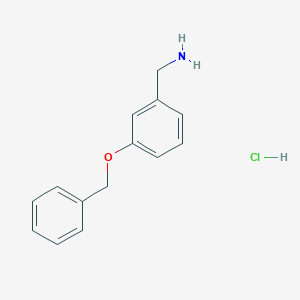
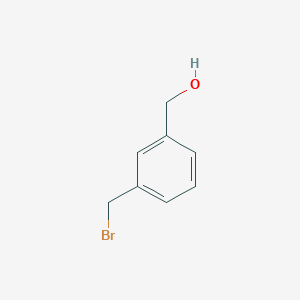
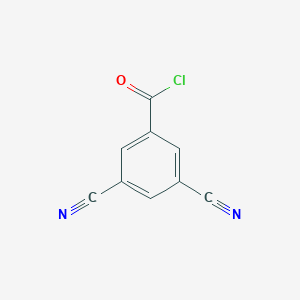
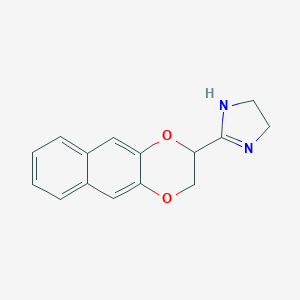
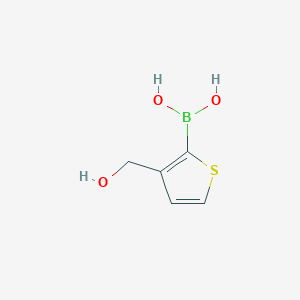
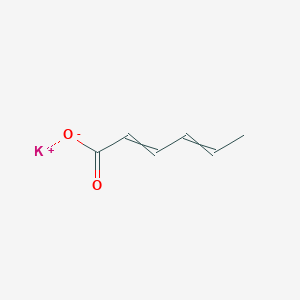
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)
![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)
![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)
